molecular formula C13H13FN4O3S B2653323 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1825326-13-3

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No. B2653323
CAS RN: 1825326-13-3
M. Wt: 324.33
InChI Key: PZNUQNQXKKGQCG-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide, also known as Compound A, is a novel chemical compound with potential applications in scientific research. It was first synthesized in 2010 by a team of chemists at a pharmaceutical company in Japan. Since then, it has been the subject of several studies exploring its properties and potential uses.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading and recycling damaged or unwanted proteins in cells. By inhibiting the proteasome, this compound A may prevent the degradation of certain proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A vary depending on the type of cell or tissue being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, or programmed cell death. In immune cells, it has been shown to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses. In neurons, it has been shown to modulate the activity of certain ion channels and receptors, which are important for neuronal signaling.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A in lab experiments is its specificity for the proteasome, which allows researchers to study the effects of proteasome inhibition on cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A. One area of interest is its potential use as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use in studying the role of the proteasome in cellular processes, as well as its potential use in studying the mechanisms of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential off-target effects.

Synthesis Methods

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to produce the pyrazole ring. The final step involves the introduction of the sulfonamide group using chlorosulfonic acid. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A has shown potential as a tool for scientific research in several areas, including cancer biology, neuroscience, and immunology. In cancer biology, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, it has been used to study the role of certain proteins in the brain, and in immunology, it has been shown to modulate the activity of immune cells.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3S/c1-17-12(6-7-15-17)22(20,21)16-11-8-18(13(11)19)10-4-2-9(14)3-5-10/h2-7,11,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNUQNQXKKGQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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